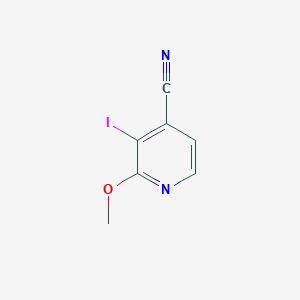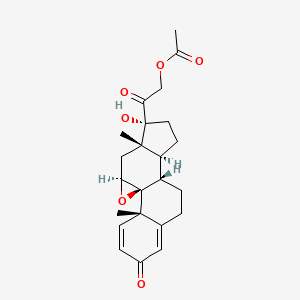
6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine
Vue d'ensemble
Description
“6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine” is a chemical compound with the molecular formula C11H11N3O . It is used in research and has a molecular weight of 201.22 g/mol .
Synthesis Analysis
The synthesis of this compound involves the use of triethylamine in dichloromethane at -20℃ for 1 hour . The reaction is carried out under an inert atmosphere and on an industrial scale .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to an amine group and an oxygen atom, which is further connected to another pyridine ring with a methyl group .
Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP3A4 . It has a Log Po/w (iLOGP) of 1.72 . Its water solubility is 0.793 mg/ml; 0.00394 mol/l .
Applications De Recherche Scientifique
Medicinal Chemistry
Pyridine derivatives, including “6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine”, are known for their medicinal attributes. They have been used as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents . The compound’s structure allows for the synthesis of a variety of derivatives that can target specific biological pathways.
Pharmaceutical Applications
In pharmaceuticals, pyridine-based compounds enhance biological potency, penetrability, metabolic stability, and fix protein-binding issues . The incorporation of a pyridine ring is a crucial strategy in drug discovery, potentially making “6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine” a valuable compound in developing new medications.
Cardiovascular Diseases
Pyridine derivatives play a role in treating cardiovascular diseases (CVD). They act on cardiac ionic channels and have been discussed as a novel class of medications for treating CVD . This suggests that “6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine” could be researched for its potential effects on heart-related conditions.
Chemosensors
Pyridine derivatives are also significant in analytical chemistry as chemosensors. They can be used to detect the presence of various substances due to their ability to bind selectively and sensitively to specific analytes . This property could be explored for “6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine” in developing new sensing materials.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(2-methylpyridin-3-yl)oxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-10(3-2-6-13-8)15-11-5-4-9(12)7-14-11/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTXBOJIESFBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445354 | |
| Record name | 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine | |
CAS RN |
181633-42-1 | |
| Record name | 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(2-methylpyridin-3-yl)oxy]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1589138.png)




![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)







![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)